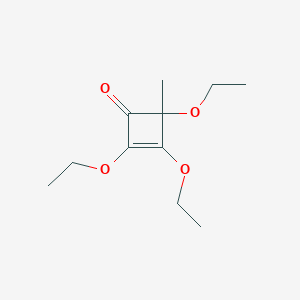

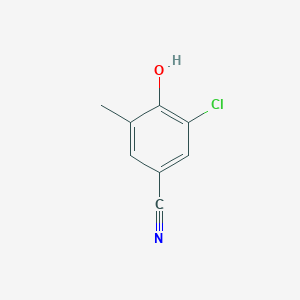

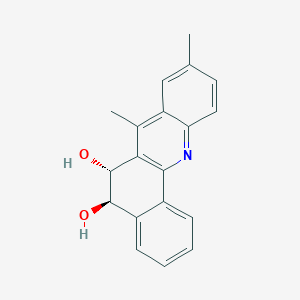

![molecular formula C14H16BNO2 B068619 [2-[(N-methylanilino)methyl]phenyl]boronic acid CAS No. 172940-58-8](/img/structure/B68619.png)

[2-[(N-methylanilino)methyl]phenyl]boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

[2-[(N-methylanilino)methyl]phenyl]boronic acid, also known as MAMB, is a boronic acid derivative that has gained significant attention in scientific research due to its potential applications in various fields. MAMB is a white to off-white powder that has a molecular weight of 287.21 g/mol. This compound has been shown to have unique properties that make it an attractive candidate for use in biochemical and physiological studies.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Study : Boronic acids are used as synthetic intermediates and building blocks in various fields, including sensing, protein manipulation, therapeutics, biological labeling, and separation. The structural study of multifunctional boronic acids has shown that introducing an aminophosphonic acid group can open new application opportunities (Zhang et al., 2017).

Drug Delivery Systems : Boronic acids are utilized in designing polymeric carriers for the stable encapsulation and pH-sensitive release of drugs. This approach has demonstrated improved pharmacokinetics and reduced off-target effects, showing potential in applications like antitumor chemotherapy and boron neutron capture therapy (Kim, Suzuki, & Nagasaki, 2020).

Inhibiting Beta-Lactamases : Aromatic boronic acids have been identified as reversible inhibitors of class C beta-lactamases. These enzymes are crucial in antibiotic resistance, and their inhibition by boronic acids could have significant implications for developing new antimicrobial strategies (Beesley et al., 1983).

Nanoparticle Functionalization for Antiviral Applications : Phenylboronic-acid-modified nanoparticles have shown potential as antiviral therapeutics. These functionalized nanoparticles have demonstrated efficacy against viruses like Hepatitis C, highlighting their potential in the development of novel antiviral treatments (Khanal et al., 2013).

Chemistry in Nanomaterials for Drug Delivery : Boronic acids are increasingly used in nanomaterials for targeted drug delivery. They react with various disease markers, enabling stimuli-responsive drug delivery systems. Their unique chemical properties, such as Lewis acid behavior and interaction with diols, make them valuable in treating diseases like cancer, diabetes, and bacterial infections (Stubelius, Lee, & Almutairi, 2019).

Genotoxicity Studies : Some boronic acid derivatives have been evaluated for their genotoxic potential, contributing to the understanding of their safety profiles and therapeutic applications (Khalil, Salman, & Al-Qaoud, 2017).

Sensing Applications : Boronic acids are used in various sensing applications due to their interactions with diols and strong Lewis bases. These applications range from biological labeling and protein manipulation to the development of therapeutics (Lacina, Skládal, & James, 2014).

Research in Neurodegenerative Diseases : Studies on derivatives of boronic acids, such as 3-pyridinylboronic acid, have shown potential in normalizing the effects of neurotoxins in models of Parkinson's disease, indicating their applicability in neurodegenerative disease research (Üstündağ et al., 2020).

pH-Sensitive Prodrugs for Cancer Treatment : Boronic acids have been developed as part of acid-activatable prodrugs that release their payload in the acidic microenvironment of tumors, enhancing drug efficiency and specificity in cancer treatment (Liu et al., 2021).

Catalysis in Organic Synthesis : Boronic acids have been employed as catalysts in organic synthesis, such as in dehydrative condensation between carboxylic acids and amines, demonstrating their utility in creating bioactive molecules (Wang, Lu, & Ishihara, 2018).

Antineoplastic Potential : Boron-containing phenylalanine and tyrosine derivatives have been explored for their antineoplastic properties, showing inhibition of DNA, RNA, and protein synthesis in cancer cells (Hall et al., 1993).

Supercritical Fluid Chromatography : Boronic ester derivatives have been used in supercritical fluid chromatography for the analysis of natural compounds like ecdysteroids (Shim, Wilson, & Morgan, 1993).

Protective Groups in Organic Synthesis : Boronic esters have been applied as protective groups for diols in organic synthesis, showcasing their utility in constructing complex molecular structures (Shimada et al., 2018).

Wirkmechanismus

Mode of Action:

- Transmetalation with Palladium (II): Boronic acids, including this compound, are commonly used in Suzuki–Miyaura cross-coupling reactions. In this context, the compound acts as an organoboron reagent. The reaction involves oxidative addition of the palladium catalyst to an electrophilic organic group (such as an aryl halide), followed by transmetalation with the nucleophilic boron group. The new Pd–C bond forms, connecting the two fragments .

- Increased Neurotransmitter Levels: While not directly related to the compound , it’s interesting to note that boronic acids can also impact neurotransmitter levels. For instance, methylphenidate (commonly known as Ritalin) acts as a norepinephrine and dopamine reuptake inhibitor (NDRI), increasing the presence of these neurotransmitters in the extraneuronal space and prolonging their action .

Action Environment:

Environmental factors, such as solvent polarity, temperature, and pH, can influence the compound’s efficacy and stability during reactions. Optimization of reaction conditions is essential for successful cross-coupling.

: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43, 412-443. Link : DrugBank. Methylphenidate: Uses, Interactions, Mechanism of Action. Link

Safety and Hazards

Eigenschaften

IUPAC Name |

[2-[(N-methylanilino)methyl]phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BNO2/c1-16(13-8-3-2-4-9-13)11-12-7-5-6-10-14(12)15(17)18/h2-10,17-18H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKQAMYVFGSUOKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1CN(C)C2=CC=CC=C2)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40400707 |

Source

|

| Record name | (2-{[Methyl(phenyl)amino]methyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

172940-58-8 |

Source

|

| Record name | (2-{[Methyl(phenyl)amino]methyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

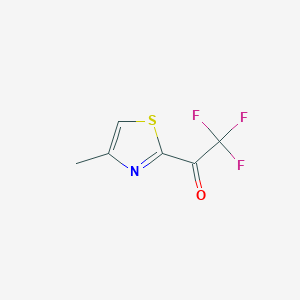

![[1,2,3]Thiadiazolo[4,5-b]pyridine](/img/structure/B68545.png)

![Methyl 4-[(4-chlorophenyl)sulfonyl]-3-methylthiophene-2-carboxylate](/img/structure/B68548.png)